molecular formula C42H29NO2P2 B12962912 N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B12962912
M. Wt: 641.6 g/mol
InChI Key: VSACUDLEVYIDRQ-UHFFFAOYSA-N
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Description

N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound with a unique structure that includes both phosphine and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine typically involves multi-step organic synthesis techniques. The process begins with the preparation of the naphthalene and phosphine precursors, followed by their coupling under specific conditions to form the desired product. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine can undergo various types of chemical reactions, including:

    Oxidation: The phosphine moiety can be oxidized to form phosphine oxides.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

    Coordination: The phosphine group can coordinate with transition metals to form complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, electrophiles for substitution reactions, and transition metal salts for coordination reactions. The conditions typically involve controlled temperatures and inert atmospheres to ensure the desired reaction pathways.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group would yield phosphine oxides, while coordination with transition metals would result in metal-phosphine complexes.

Scientific Research Applications

N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications:

    Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.

    Biological Studies:

Mechanism of Action

The mechanism by which N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine exerts its effects is primarily through its ability to coordinate with transition metals. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application and the metal with which it coordinates.

Comparison with Similar Compounds

Similar Compounds

    Bis{2-[(11bR)-3,5-dihydro-4H-dinaphtho[2,1-c1’,2’-e]phosphepin-4-yl]ethyl} amine: This compound also features a phosphine moiety and is used in enantioselective synthesis.

    (S)-3,3’-Bis(triphenylsilyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate: Another compound with a similar structural motif, used as a chiral ligand in catalysis.

Uniqueness

N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is unique due to its combination of a naphthalene backbone with a phosphine group, providing distinct electronic and steric properties that can be fine-tuned for specific applications in catalysis and materials science.

Properties

Molecular Formula

C42H29NO2P2

Molecular Weight

641.6 g/mol

IUPAC Name

N-(8-diphenylphosphanylnaphthalen-1-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

InChI

InChI=1S/C42H29NO2P2/c1-3-17-32(18-4-1)46(33-19-5-2-6-20-33)39-24-12-16-31-15-11-23-36(40(31)39)43-47-44-37-27-25-29-13-7-9-21-34(29)41(37)42-35-22-10-8-14-30(35)26-28-38(42)45-47/h1-28,43H

InChI Key

VSACUDLEVYIDRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3C(=CC=C4)NP5OC6=C(C7=CC=CC=C7C=C6)C8=C(O5)C=CC9=CC=CC=C98

Origin of Product

United States

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